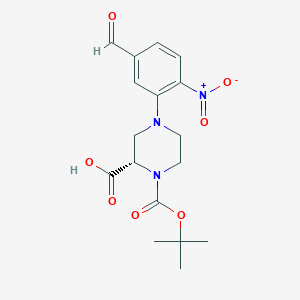![molecular formula C16H15FO B13727755 [1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is a chemical compound that features a cyclopropyl group attached to a methanol moiety, with a fluorobiphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol typically involves the following steps:
Formation of the Fluorobiphenyl Intermediate: The starting material, 3-fluorobiphenyl, is synthesized through a halogenation reaction where biphenyl is treated with a fluorinating agent.
Cyclopropanation: The fluorobiphenyl intermediate undergoes a cyclopropanation reaction, often using diazomethane or a similar reagent, to introduce the cyclopropyl group.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Results in substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The fluorobiphenyl moiety can interact with hydrophobic pockets in proteins, while the cyclopropyl group may enhance binding affinity through steric effects. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Tarenflurbil: An investigational drug for Alzheimer’s disease, featuring a fluorobiphenyl moiety.
Uniqueness
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other fluorobiphenyl derivatives and enhances its potential for diverse applications.
Properties
Molecular Formula |
C16H15FO |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
[1-[4-(3-fluorophenyl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C16H15FO/c17-15-3-1-2-13(10-15)12-4-6-14(7-5-12)16(11-18)8-9-16/h1-7,10,18H,8-9,11H2 |
InChI Key |
IUQJQGACAIFXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


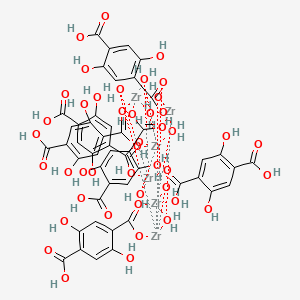
![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
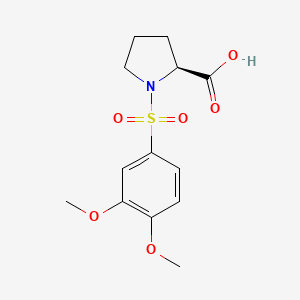
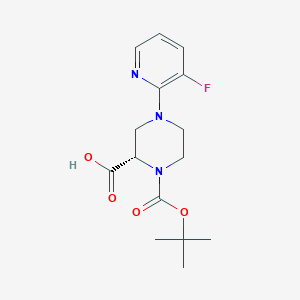
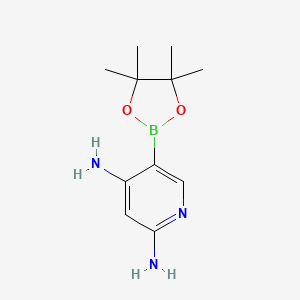
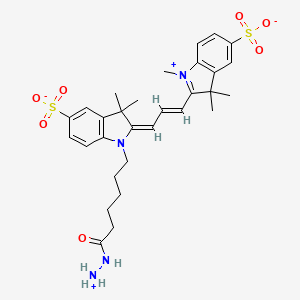
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
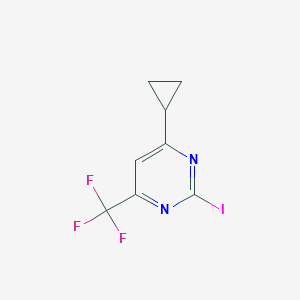


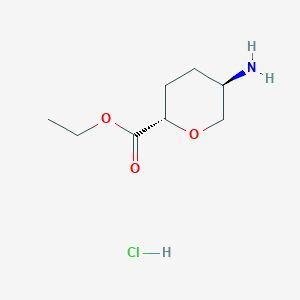
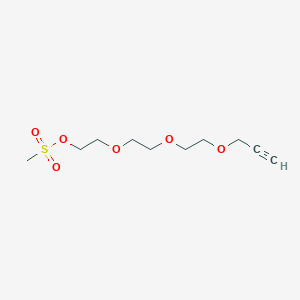
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
